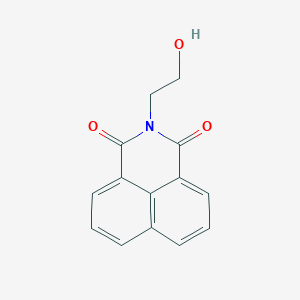

2-Naphthalimidoethyl alcohol

Description

Properties

IUPAC Name |

2-(2-hydroxyethyl)benzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-8-7-15-13(17)10-5-1-3-9-4-2-6-11(12(9)10)14(15)18/h1-6,16H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPZHSCHHBRGLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80202909 | |

| Record name | NSC 11547 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5450-40-8 | |

| Record name | 2-Naphthalimidoethyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005450408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5450-40-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC 11547 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-NAPHTHALIMIDOETHYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1N3AMB16I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Naphthalimidoethyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Naphthalimidoethyl alcohol, a fluorescent chemical compound with applications in various research fields. This document details the synthetic protocol, purification methods, and a full spectroscopic and physical characterization of the title compound.

Introduction

This compound, also known as N-(2-hydroxyethyl)-1,8-naphthalimide, is a derivative of 1,8-naphthalimide. The naphthalimide moiety is a well-known fluorophore, and its derivatives are of significant interest due to their photophysical properties, which make them suitable for applications such as fluorescent probes.[1] This guide presents a detailed methodology for the synthesis of this compound and a thorough analysis of its chemical and physical properties.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of 1,8-naphthalic anhydride with 2-aminoethanol.[2] The reaction proceeds via the formation of an intermediate amic acid, which subsequently cyclizes to the imide upon heating.

Experimental Protocol

The following protocol is a detailed procedure for the synthesis of this compound:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1,8-naphthalic anhydride (1.98 g, 0.01 mol) and 2-aminoethanol (1.22 g, 0.02 mol).[2]

-

Solvent Addition: Add 50 mL of glacial acetic acid to the flask.[2]

-

Reaction: Heat the reaction mixture to reflux and maintain for 8 hours.[2]

-

Precipitation: After cooling to room temperature, pour the reaction mixture into cold water to precipitate the crude product.[2]

-

Filtration: Collect the resulting solid by filtration.[2]

-

Washing: Boil the solid product in a 10% aqueous solution of sodium bicarbonate (50 mL) for 20 minutes to remove any unreacted 1,8-naphthalic anhydride and acetic acid.[2]

-

Purification: Dry the insoluble solid residue under vacuum. Further purify the product by column chromatography on aluminum oxide using benzene as the eluent.[2]

-

Isolation: Evaporation of the solvent from the collected fractions yields the pure product. A high yield of 96% has been reported for this procedure.[2]

Characterization Data

The synthesized this compound was characterized by various analytical techniques to confirm its structure and purity. The quantitative data is summarized in the tables below.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁NO₃ | [2] |

| Molecular Weight | 241.24 g/mol | [2] |

| Appearance | Light-brown solid | [2] |

| Melting Point | 140 °C (413 K) | [2] |

| Yield | 96% | [2] |

Spectroscopic Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts for this compound are as follows:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | Doublet | 2H | Aromatic Protons (H-2, H-7) |

| ~8.2 | Doublet | 2H | Aromatic Protons (H-4, H-5) |

| ~7.8 | Triplet | 2H | Aromatic Protons (H-3, H-6) |

| ~4.4 | Triplet | 2H | N-CH₂ |

| ~3.9 | Triplet | 2H | CH₂-OH |

| ~2.5 (broad) | Singlet | 1H | OH |

Note: The exact chemical shifts may vary depending on the solvent and concentration.

The ¹³C NMR spectrum confirms the carbon framework of the molecule. The anticipated chemical shifts are:

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O (Imide) |

| ~134 | Aromatic C (quaternary) |

| ~131 | Aromatic CH |

| ~129 | Aromatic CH |

| ~127 | Aromatic C (quaternary) |

| ~122 | Aromatic CH |

| ~60 | CH₂-OH |

| ~42 | N-CH₂ |

Note: The exact chemical shifts may vary depending on the solvent and concentration.

The FTIR spectrum is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Strong | O-H stretch (alcohol) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1700 & ~1660 | Strong | C=O stretch (asymmetric and symmetric, imide) |

| ~1590, ~1470 | Medium | C=C stretch (aromatic) |

| ~1240 | Strong | C-N stretch |

| ~1050 | Strong | C-O stretch (alcohol) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 241 | [M]⁺ (Molecular ion) |

| 210 | [M - CH₂OH]⁺ |

| 198 | [M - C₂H₃O]⁺ |

| 126 | Naphthalimide fragment |

Applications

This compound is primarily utilized as a fluorescent probe. Its naphthalimide core exhibits strong fluorescence, which can be quenched or enhanced in the presence of certain analytes. It has been reported to be particularly useful for the detection of nucleic acids.[1]

The mechanism of fluorescence quenching upon binding to nucleic acids allows for the quantitative determination of these biomolecules.[1] The excitation and emission maxima of this compound are typically observed in the ranges of 330-347 nm and 366-378 nm, respectively.[1]

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound with a high yield and purity. The comprehensive characterization data, including physical properties and spectroscopic analyses, confirms the identity and structure of the compound. Its application as a fluorescent probe highlights its utility in biochemical and analytical research. This guide serves as a valuable resource for researchers and professionals working in the fields of chemical synthesis, materials science, and drug development.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Naphthalimidoethyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthalimidoethyl alcohol, also known as N-(2-hydroxyethyl)-1,8-naphthalimide, is an N-substituted derivative of 1,8-naphthalimide. This class of compounds is of significant interest in various scientific fields due to their inherent fluorescence properties, high stability, and diverse biological activities. The planar naphthalimide ring system allows for intercalation with DNA, and modifications at the imide nitrogen provide a scaffold for the development of novel therapeutic agents and fluorescent probes. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, including its synthesis, spectral characteristics, and potential biological relevance.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁NO₃ | [1] |

| Molecular Weight | 241.24 g/mol | [1] |

| Melting Point | 140 °C (413 K) | [2] |

| Boiling Point | Not available (likely decomposes) | |

| Appearance | Light-brown solid | [2] |

Solubility

The solubility of this compound in various common laboratory solvents is presented below. This information is critical for designing experimental protocols, including formulation for biological assays and purification procedures.

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | 30 mg/mL | [3] |

| Dimethyl sulfoxide (DMSO) | 30 mg/mL | [3] |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [3] |

| Ethanol | 1 mg/mL | [3] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the condensation reaction between 1,8-naphthalic anhydride and 2-aminoethanol.

Experimental Protocol

The following protocol is based on established literature procedures for the synthesis of N-substituted naphthalimides.[2][4]

Materials:

-

1,8-Naphthalic anhydride

-

2-Aminoethanol (Ethanolamine)

-

Glacial acetic acid

-

Sodium bicarbonate (NaHCO₃)

-

Benzene (or a suitable alternative for chromatography)

-

Aluminium oxide (for column chromatography)

-

Acetone

Procedure:

-

A mixture of 1,8-naphthalic anhydride (0.01 mol) and 2-aminoethanol (0.02 mol) is prepared in glacial acetic acid (50 mL).

-

The reaction mixture is refluxed for 8 hours.

-

After reflux, the mixture is cooled and then poured into cold water to precipitate the crude product.

-

The resulting solid is collected by filtration.

-

The crude product is then boiled in a 10% aqueous solution of sodium bicarbonate (50 mL) for 20 minutes to remove any unreacted acidic starting material.

-

The insoluble solid is filtered, washed with water, and dried under vacuum.

-

Purification is achieved by column chromatography on aluminium oxide, using benzene as the eluent.

-

Crystals suitable for analysis can be obtained by slow evaporation from an acetone solution.

Synthesis workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques. The expected spectral data are summarized below.

UV-Vis Absorption and Fluorescence Spectroscopy

This compound exhibits characteristic absorption and fluorescence spectra, which are crucial for its application as a fluorescent probe.

| Spectroscopic Property | Wavelength (nm) | Reference |

| UV-Vis Absorption (λmax) | 212, 234, 332 | [3] |

| Fluorescence Excitation | 330-333, 344-347 | [3] |

| Fluorescence Emission | 366-378 | [3] |

The naphthalimide moiety is known to exhibit a broad absorption band in the UV-visible region, which can be attributed to a π-π* transition.[5] The fluorescence properties, including the Stokes shift, can be influenced by the polarity of the solvent.[3]

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (alcohol) | ~3400 (broad) | Stretching vibration, broadened due to hydrogen bonding. |

| C-H (aromatic) | ~3100-3000 | Stretching vibrations. |

| C-H (aliphatic) | ~2950-2850 | Stretching vibrations of the ethyl group. |

| C=O (imide) | ~1700 and ~1660 | Asymmetric and symmetric stretching vibrations of the carbonyl groups. |

| C-N (imide) | ~1350 | Stretching vibration. |

| C-O (alcohol) | ~1050 | Stretching vibration. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound. Based on the structure, the following chemical shifts can be predicted.

¹H NMR:

-

Aromatic Protons: Multiple signals in the range of δ 7.5-8.6 ppm, corresponding to the protons on the naphthalene ring system. The specific splitting patterns would depend on the coupling between adjacent protons.

-

-CH₂-N- Protons: A triplet expected around δ 4.2-4.5 ppm.

-

-CH₂-O- Protons: A triplet expected around δ 3.8-4.0 ppm.

-

-OH Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, typically in the range of δ 2-5 ppm.

¹³C NMR:

-

Carbonyl Carbons (C=O): Two signals expected in the range of δ 164-165 ppm.

-

Aromatic Carbons: Multiple signals in the range of δ 122-135 ppm.

-

-CH₂-N- Carbon: A signal expected around δ 42 ppm.

-

-CH₂-O- Carbon: A signal expected around δ 60 ppm.

Workflow for the spectroscopic characterization of this compound.

Biological Activity and Signaling Pathways

Naphthalimide derivatives are known to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.[6] Their planar structure allows them to intercalate with DNA, which is a key mechanism for their cytotoxic effects in cancer cells.

This compound, in particular, has been utilized as a fluorescent probe for the detection of nucleic acids and their precursors.[3][7] The fluorescence of this compound is quenched in the presence of these biological molecules.[3][7]

While specific signaling pathways for this compound have not been extensively elucidated, the presence of the hydroxyl group suggests potential involvement in pathways affected by alcohols. Ethanol, for instance, is known to modulate various signaling cascades, including those involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs).[8][9] The following diagram illustrates a generalized signaling pathway that can be influenced by ethanol, which may have some relevance to the biological effects of other small alcohol-containing molecules.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. N-(2-Hydroxyethyl)-1,8-naphthalimide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. MAP kinase signaling in diverse effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alcohol and membrane-associated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Guide to the Fluorescence Mechanism of 2-Naphthalimidoethyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fluorescence mechanism of 2-Naphthalimidoethyl alcohol, also known as N-(2-hydroxyethyl)-1,8-naphthalimide. This document details its synthesis, photophysical properties, the influence of the solvent environment on its fluorescence, and its applications as a fluorescent probe.

Introduction

N-(2-hydroxyethyl)-1,8-naphthalimide is a fluorescent molecule belonging to the 1,8-naphthalimide family of dyes. These dyes are renowned for their strong fluorescence, high quantum yields, and good photostability. The 1,8-naphthalimide scaffold serves as a robust fluorophore, and its photophysical properties can be fine-tuned by substitution at the imide nitrogen and the naphthalene ring. The presence of the 2-hydroxyethyl group on the imide nitrogen of this compound influences its solubility and offers a site for further functionalization, making it a versatile tool in various scientific disciplines, including drug development and bio-imaging.

Synthesis of this compound

The synthesis of N-(2-hydroxyethyl)-1,8-naphthalimide is a straightforward condensation reaction.

Experimental Protocol:

A common and efficient method for the synthesis of N-(2-hydroxyethyl)-1,8-naphthalimide involves the reaction of 1,8-naphthalic anhydride with 2-aminoethanol.

-

Materials: 1,8-naphthalic anhydride, 2-aminoethanol, and glacial acetic acid.

-

Procedure:

-

A mixture of 1,8-naphthalic anhydride (0.01 mol) and 2-aminoethanol (0.02 mol) is prepared in glacial acetic acid (50 ml).

-

The reaction mixture is refluxed for 8 hours.

-

After reflux, the mixture is cooled and poured into cold water, leading to the precipitation of the crude product.

-

The resulting solid is collected by filtration.

-

To remove any unreacted anhydride, the solid product is boiled in a 10% aqueous solution of sodium bicarbonate for 20 minutes.

-

The insoluble product is then filtered, washed, and dried under a vacuum.

-

Further purification can be achieved by column chromatography on aluminum oxide using a suitable eluent, such as benzene, to yield the purified N-(2-hydroxyethyl)-1,8-naphthalimide.

-

The following diagram illustrates the synthesis workflow:

Fluorescence Mechanism and Photophysical Properties

The fluorescence of N-(2-hydroxyethyl)-1,8-naphthalimide originates from the π-electron system of the naphthalimide core. The photophysical properties are sensitive to the surrounding environment, a characteristic feature of many naphthalimide derivatives.

Solvatochromism and Intramolecular Charge Transfer (ICT)

N-(2-hydroxyethyl)-1,8-naphthalimide exhibits solvatochromism, meaning its absorption and emission spectra shift in response to the polarity of the solvent. This behavior is attributed to an intramolecular charge transfer (ICT) process. Upon excitation, there is a redistribution of electron density within the molecule, leading to a more polar excited state compared to the ground state.

In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, resulting in a red-shift (shift to longer wavelengths) of the fluorescence emission spectrum. Conversely, in non-polar solvents, the energy difference between the excited and ground states is larger, leading to a blue-shift (shift to shorter wavelengths) in the emission. It has been observed that N-(2-hydroxyethyl)-1,8-naphthalimide displays a higher Stokes shift in less polar solvents.

The general principle of solvent-dependent emission in naphthalimides is illustrated below:

Photophysical Data

The photophysical properties of N-(2-hydroxyethyl)-1,8-naphthalimide are summarized in the table below. The data indicates a clear dependence of the emission wavelength on the solvent polarity.

| Solvent | Excitation Maxima (nm) | Emission Maximum (nm) |

| Solvents of varying polarities | 330-333, 344-347 | 366-378 |

Fluorescence Quenching and Sensing Applications

The fluorescence of N-(2-hydroxyethyl)-1,8-naphthalimide can be quenched by various molecules, a property that is exploited in the development of fluorescent probes.

Quenching by Nucleic Acids

N-(2-hydroxyethyl)-1,8-naphthalimide has been utilized as a fluorescent probe for the detection of nucleic acids and their precursors. The fluorescence of the naphthalimide is quenched upon interaction with these biomolecules. The quenching efficiency is reported to be highest for nucleic acids, followed by nucleosides and then nucleobases, with purine bases showing a stronger quenching effect than pyrimidine bases.

The proposed mechanism for this quenching is likely photoinduced electron transfer (PET), where the electron-rich nucleic acid base donates an electron to the excited naphthalimide, leading to a non-radiative decay pathway.

Experimental Protocols for Fluorescence Characterization

The characterization of the fluorescence properties of this compound involves several standard spectroscopic techniques.

Steady-State Fluorescence Spectroscopy

This technique is used to measure the excitation and emission spectra of the compound.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Sample Preparation: Solutions of N-(2-hydroxyethyl)-1,8-naphthalimide are prepared in various solvents of different polarities at a low concentration (typically in the micromolar range) to avoid inner filter effects.

-

Measurement:

-

Emission Spectrum: The sample is excited at a fixed wavelength (usually the absorption maximum), and the emitted light is scanned over a range of wavelengths.

-

Excitation Spectrum: The emission is monitored at a fixed wavelength (usually the emission maximum), and the excitation wavelength is scanned. The resulting spectrum should be similar to the absorption spectrum.

-

Fluorescence Quantum Yield Determination

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is often determined relative to a standard with a known quantum yield.

-

Procedure:

-

Measure the absorbance of both the sample and a standard solution at the excitation wavelength. The absorbance should be kept low (typically below 0.1) to minimize reabsorption.

-

Record the fluorescence emission spectra of both the sample and the standard under the same experimental conditions (excitation wavelength, slit widths).

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the quantum yield of the sample using the following equation:

Φf,sample = Φf,std * (Astd / Asample) * (Isample / Istd) * (ηsample2 / ηstd2)

where:

-

Φf is the fluorescence quantum yield

-

A is the absorbance at the excitation wavelength

-

I is the integrated emission intensity

-

η is the refractive index of the solvent

-

Fluorescence Lifetime Measurement

Fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.

-

Instrumentation: A TCSPC system typically includes a pulsed light source (e.g., picosecond laser diode or LED), a sensitive detector (e.g., single-photon avalanche diode or microchannel plate photomultiplier tube), and timing electronics.

-

Procedure: The sample is excited with a short pulse of light, and the arrival times of the emitted photons are recorded. By collecting the arrival times of many photons, a histogram of the decay of the fluorescence intensity over time is constructed. This decay curve is then fitted to an exponential function to determine the fluorescence lifetime(s).

Conclusion

This compound (N-(2-hydroxyethyl)-1,8-naphthalimide) is a versatile fluorescent molecule with photophysical properties that are highly sensitive to its environment. Its fluorescence mechanism is governed by intramolecular charge transfer, leading to solvatochromic behavior. The quenching of its fluorescence by specific analytes, such as nucleic acids, makes it a valuable tool for the development of fluorescent probes. The straightforward synthesis and the potential for further functionalization of the hydroxyl group open up numerous possibilities for its application in chemical sensing, biological imaging, and as a building block in the design of more complex molecular systems for drug development and diagnostics. Further detailed studies on its photophysical properties in a wider range of solvents and its interactions with various biological targets will undoubtedly expand its utility in these fields.

Spectroscopic Properties of 2-Naphthalimidoethyl Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Naphthalimidoethyl derivatives. These compounds are of significant interest in various scientific fields, particularly in the development of fluorescent probes for bio-imaging and as active pharmaceutical ingredients, owing to their excellent photostability, high fluorescence quantum yields, and tunable emission characteristics. This document details their photophysical data, experimental protocols for their characterization, and their application in probing biological signaling pathways.

Core Spectroscopic and Photophysical Properties

2-Naphthalimidoethyl derivatives are characterized by a 1,8-naphthalimide core structure functionalized with a 2-aminoethyl group at the imide nitrogen. The spectroscopic properties of these molecules are highly sensitive to the substitution on the naphthalene ring and the nature of the solvent environment. This sensitivity allows for the rational design of probes for specific analytes and cellular environments.

The electronic absorption spectra of these derivatives typically exhibit a broad band in the visible range, which is attributed to a π-π* transition within the naphthalimide moiety. The position of this absorption band, as well as the emission spectrum, can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. Generally, an increase in solvent polarity leads to a red-shift in the emission spectrum, indicative of a more polar excited state.

Data Presentation

The following tables summarize the key photophysical parameters for a selection of 2-Naphthalimidoethyl and related amino-naphthalimide derivatives in various solvents. These parameters include the maximum absorption wavelength (λ_abs_), maximum emission wavelength (λ_em_), Stokes shift (Δν), fluorescence quantum yield (Φ_F_), and fluorescence lifetime (τ).

Table 1: Photophysical Data of Amino-Substituted Naphthalimide Derivatives in Various Solvents [1][2]

| Compound | Solvent | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (cm⁻¹) | Φ_F_ | τ (ns) |

| 2-Amino-1,8-naphthalimide | Hexane | 390 | 420 | 1970 | 0.30 | - |

| Toluene | 395 | 425 | 1860 | 0.28 | - | |

| Dichloromethane | 400 | 435 | 2040 | 0.25 | - | |

| Acetonitrile | 398 | 430 | 1940 | 0.22 | - | |

| Methanol | 400 | 445 | 2610 | 0.20 | - | |

| 3-Amino-1,8-naphthalimide | Hexane | 385 | 429 | 2880 | 0.75 | - |

| Toluene | 390 | 455 | 3860 | 0.65 | - | |

| Dichloromethane | 405 | 520 | 5890 | 0.30 | - | |

| Acetonitrile | 400 | 540 | 6940 | 0.15 | - | |

| Methanol | 405 | 564 | 7590 | 0.05 | - | |

| 4-Amino-1,8-naphthalimide | Hexane | 410 | 460 | 2690 | 0.85 | - |

| Toluene | 420 | 490 | 3580 | 0.70 | - | |

| Dichloromethane | 430 | 525 | 4580 | 0.40 | - | |

| Acetonitrile | 425 | 530 | 5060 | 0.20 | - | |

| Methanol | 430 | 538 | 5110 | 0.10 | - |

Table 2: Photophysical Data of Piperidine-Substituted Naphthalimide Derivatives in Various Solvents [3]

| Compound | Solvent | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (cm⁻¹) | Φ_F_ |

| Compound 7 | Dioxane | 402 | 499 | 4874 | 0.821 |

| Toluene | 405 | 495.5 | 4514 | - | |

| Dichloromethane | 414 | 519 | 4819 | - | |

| Acetonitrile | 412 | 527 | 5363 | 0.106 | |

| Dimethylformamide | 420 | 536 | 5286 | - | |

| Compound 8 | Dioxane | 404 | 501 | 4826 | - |

| Toluene | 407 | 498 | 4486 | 0.453 | |

| Dichloromethane | 416 | 523 | 4920 | 0.530 | |

| Acetonitrile | 414 | 532 | 5459 | - | |

| Dimethyl Sulfoxide | 426 | 545 | 5231 | 0.003 |

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic characterization of 2-Naphthalimidoethyl derivatives, based on established literature procedures.

Synthesis of 4-Substituted-N-(2-aminoethyl)-1,8-naphthalimides[4][5]

A general and robust method for the synthesis of these derivatives involves the reaction of a 4-substituted-1,8-naphthalic anhydride with ethylenediamine.

Materials:

-

4-Substituted-1,8-naphthalic anhydride (e.g., 4-bromo-1,8-naphthalic anhydride, 4-nitro-1,8-naphthalic anhydride)

-

Ethylenediamine

-

Ethanol or 2-methoxyethanol

-

Glacial acetic acid (catalyst, optional)

Procedure:

-

Dissolution: Dissolve the 4-substituted-1,8-naphthalic anhydride in a suitable solvent such as ethanol or 2-methoxyethanol in a round-bottom flask equipped with a reflux condenser.

-

Addition of Amine: Add a molar excess (typically 2-3 equivalents) of ethylenediamine to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and then with diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

UV-Visible Absorption and Fluorescence Spectroscopy

Instrumentation:

-

UV-Visible Spectrophotometer (e.g., Agilent 8453)

-

Fluorometer (e.g., SCINCO FS-2 Fluorescence Spectrometer)

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation: Prepare stock solutions of the naphthalimide derivatives in a high-purity solvent (e.g., spectroscopic grade ethanol or DMSO) at a concentration of approximately 1 mM. Prepare working solutions (typically 1-10 µM) by diluting the stock solution in the desired solvents.

-

Absorption Measurement: Record the UV-Visible absorption spectrum of the sample solution from 200 to 700 nm. Use the pure solvent as a blank for baseline correction.

-

Emission Measurement: Record the fluorescence emission spectrum by exciting the sample at its absorption maximum (λ_abs_). The emission is typically scanned over a range starting from ~10 nm above the excitation wavelength to the near-infrared region.

-

Quantum Yield Determination: Determine the fluorescence quantum yield (Φ_F_) using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54). The quantum yield is calculated using the following equation:

Φ_F,sample_ = Φ_F,ref_ × (I_sample_ / I_ref_) × (A_ref_ / A_sample_) × (η_sample_² / η_ref_²)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Fluorescence Lifetime Measurement: Measure fluorescence lifetimes using Time-Correlated Single Photon Counting (TCSPC). The sample is excited by a pulsed light source (e.g., a picosecond laser diode), and the decay of the fluorescence intensity is recorded over time. The decay curve is then fitted to an exponential function to determine the lifetime (τ).

Visualization of Signaling Pathways and Experimental Workflows

2-Naphthalimidoethyl derivatives are powerful tools for visualizing and quantifying various biological processes. The following diagrams, generated using the DOT language, illustrate their application in probing cellular signaling pathways and a typical experimental workflow for cellular imaging.

Probing Apoptosis via Caspase-3 Activity

Certain 2-Naphthalimidoethyl derivatives can be functionalized to act as substrates for enzymes involved in critical signaling pathways. For instance, a probe can be designed to be cleaved by caspase-3, a key effector in the apoptotic pathway, leading to a change in its fluorescence properties.

Caption: Caspase-3 mediated activation of a naphthalimide fluorescent probe.

Monitoring Mitochondrial Hydrogen Peroxide

Mitochondria are a major source of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which play a dual role in both signaling and cellular damage. Naphthalimide probes can be targeted to mitochondria and designed to react with H₂O₂, resulting in a "turn-on" fluorescence response.[4]

References

- 1. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 2. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A 1,8-naphthalimide-based turn-on fluorescent probe for imaging mitochondrial hydrogen peroxide in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Naphthalimidoethyl Alcohol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Naphthalimidoethyl alcohol (CAS Number: 5450-40-8), a versatile fluorescent probe with significant applications in molecular and cellular biology. This document details its chemical properties, synthesis, suppliers, and experimental protocols for its primary use in the detection of nucleic acids.

Core Compound Information

This compound, scientifically known as 2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione or N-(2-Hydroxyethyl)-1,8-naphthalimide, is a derivative of 1,8-naphthalimide. Its rigid naphthalimide ring system is responsible for its inherent fluorescence, making it a valuable tool for various detection assays.

| Property | Value |

| CAS Number | 5450-40-8[1] |

| Molecular Formula | C₁₄H₁₁NO₃[1] |

| Molecular Weight | 241.24 g/mol [1] |

| Appearance | Solid |

| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (1 mg/ml). Sparingly soluble in a 1:1 DMSO:PBS (pH 7.2) solution (0.5 mg/ml). |

Commercial Suppliers

A variety of chemical suppliers offer this compound for research purposes. The following table provides a non-exhaustive list of potential vendors. Researchers should verify purity and availability with the respective suppliers.

| Supplier | Product Name(s) |

| Sigma-Aldrich | N-(2-HYDROXYETHYL)-1,8-NAPHTHALIMIDE |

| Cayman Chemical | N-(2-hydroxyethyl)-Naphthalimide |

| Santa Cruz Biotechnology | 2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione[1] |

| MedChemExpress | N-(2-Hydroxyethyl)-1,8-naphthalimide |

| BLDpharm | 2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione |

| TargetMol | N-(2-hydroxyethyl)-Naphthalimide |

Synthesis Protocol

The synthesis of this compound can be achieved through the condensation of 1,8-naphthalic anhydride with 2-aminoethanol.

Materials:

-

1,8-Naphthalic anhydride

-

2-Aminoethanol

-

Glacial acetic acid

-

10% Sodium bicarbonate solution

-

Benzene

-

Aluminium oxide for column chromatography

Procedure:

-

In a round-bottom flask, combine 1,8-naphthalic anhydride (0.01 mol) and 2-aminoethanol (0.02 mol) with 50 ml of glacial acetic acid.

-

Reflux the reaction mixture for 8 hours.

-

After reflux, pour the reaction mixture into cold water.

-

Collect the resulting solid precipitate by filtration.

-

Wash the solid product by boiling it in a 10% aqueous solution of sodium bicarbonate (50 ml) for 20 minutes to remove any unreacted starting material.

-

Filter the insoluble solid residue and dry it in vacuo.

-

For further purification, perform column chromatography on aluminium oxide using benzene as the eluent. This will yield a light-brown solution of the purified product.

Experimental Applications and Protocols

The primary application of this compound is as a fluorescent probe for the detection of nucleic acids and their precursors. The underlying principle is the quenching of its fluorescence upon interaction with these biomolecules. Purine bases have been shown to quench the fluorescence more effectively than pyrimidine bases.

Principle of Fluorescence Quenching

The fluorescence of the naphthalimide core is quenched upon close proximity to nucleic acids. This quenching effect can be static, due to the formation of a non-fluorescent complex, or dynamic, resulting from collisional deactivation of the excited state. The extent of quenching is proportional to the concentration of the quencher (nucleic acid), allowing for quantitative analysis.

Experimental Protocol: Nucleic Acid Detection via Fluorescence Quenching

This protocol provides a general framework for utilizing this compound to detect the presence and relative quantity of nucleic acids in a sample.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Nucleic acid samples (DNA or RNA) of known and unknown concentrations

-

Appropriate buffer solution (e.g., Tris-HCl buffer, pH 7.4)

-

Fluorometer with excitation and emission wavelength control

-

Quartz cuvettes

Procedure:

-

Preparation of Working Solutions:

-

Prepare a working solution of this compound in the desired buffer. The final concentration should be optimized for the specific application and instrument sensitivity (typically in the low micromolar range).

-

Prepare a series of nucleic acid standards of known concentrations in the same buffer.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the fluorometer to approximately 330-347 nm and the emission wavelength to 366-378 nm. These values may require fine-tuning based on the solvent and specific instrumentation.

-

Measure the baseline fluorescence intensity (F₀) of the this compound working solution in a cuvette.

-

Sequentially add increasing concentrations of the nucleic acid standards to the cuvette and record the fluorescence intensity (F) after each addition.

-

Measure the fluorescence intensity of the samples containing unknown concentrations of nucleic acids.

-

-

Data Analysis:

-

Plot the fluorescence quenching efficiency ((F₀ - F) / F₀) against the concentration of the nucleic acid standards to generate a calibration curve.

-

Use the calibration curve to determine the concentration of nucleic acids in the unknown samples.

-

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Experimental Workflow for Nucleic Acid Detection

This diagram outlines the experimental procedure for detecting nucleic acids using the fluorescence quenching properties of this compound.

Caption: Experimental workflow for nucleic acid detection.

Conclusion

This compound is a valuable and accessible fluorescent probe for researchers in various fields, particularly for the sensitive detection of nucleic acids. Its straightforward synthesis and clear fluorescence quenching mechanism make it an excellent tool for developing quantitative assays. While this guide provides a comprehensive overview, it is recommended that researchers further optimize the described protocols for their specific experimental conditions and instrumentation.

References

An In-depth Technical Guide to the Solubility of 2-Naphthalimidoethyl Alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Naphthalimidoethyl alcohol. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility and provides a detailed experimental protocol for its determination.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound, featuring a large, nonpolar naphthalimide ring system and a polar hydroxyl (-OH) group, suggests a nuanced solubility profile.

-

Polarity: The presence of the polar hydroxyl group allows for hydrogen bonding with polar solvents. However, the large, nonpolar naphthalimide moiety will significantly influence its interaction with nonpolar solvents.

-

Expected Solubility: Based on the structure, this compound is expected to exhibit moderate to good solubility in polar organic solvents such as alcohols (e.g., ethanol, methanol) and ketones (e.g., acetone), where both hydrogen bonding and dispersion forces can contribute to solvation. Its solubility in nonpolar solvents like hexane is expected to be limited. Phthalimides, a related class of compounds, are generally soluble in polar organic solvents, which supports this expectation. The solubility is also anticipated to be temperature-dependent, likely increasing with a rise in temperature.

Experimental Determination of Solubility

The following is a generalized protocol for determining the solubility of this compound in various organic solvents using the isothermal shake-flask method. This method is a reliable and widely used technique for generating accurate solubility data.

Experimental Protocol: Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a set period (e.g., 2 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

-

Immediately filter the withdrawn sample through a syringe filter into a volumetric flask. This step is critical to remove any undissolved microparticles.

-

-

Analysis:

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the concentration in the experimental samples.

-

-

Data Calculation and Reporting:

-

Calculate the solubility of this compound in each solvent, expressed in units such as grams per liter (g/L) or moles per liter (mol/L).

-

Repeat the experiment at different temperatures to assess the temperature dependence of solubility.

-

The following table provides a template for presenting the determined solubility data.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C (Hypothetical Data)

| Solvent | Dielectric Constant | Solubility (g/L) | Solubility (mol/L) |

| Hexane | 1.88 | Data to be determined | Data to be determined |

| Toluene | 2.38 | Data to be determined | Data to be determined |

| Dichloromethane | 9.08 | Data to be determined | Data to be determined |

| Ethyl Acetate | 6.02 | Data to be determined | Data to be determined |

| Acetone | 21.0 | Data to be determined | Data to be determined |

| Ethanol | 24.5 | Data to be determined | Data to be determined |

| Methanol | 32.7 | Data to be determined | Data to be determined |

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Quantum Yield of 2-Naphthalimidoethyl Alcohol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum yield of 2-Naphthalimidoethyl alcohol and its derivatives. Naphthalimides are a significant class of compounds in medicinal chemistry and materials science, valued for their fluorescent properties. Their application as fluorescent probes, imaging agents, and components in drug delivery systems is intrinsically linked to their quantum yield, a measure of their fluorescence efficiency. This document compiles available data on their quantum yields, details the experimental protocols for their measurement and synthesis, and visualizes relevant workflows.

Quantitative Data on Quantum Yield

The fluorescence quantum yield (Φ) of naphthalimide derivatives is highly sensitive to their molecular structure, particularly the substituents on the naphthalimide core, and the polarity of the solvent.[1][2][3] Generally, electron-donating groups at the C-4 position of the naphthalimide ring can enhance the quantum yield.[4][5] The quantum yield of naphthalimide derivatives can vary widely, with reported values ranging from as low as 0.01 to as high as 0.87 depending on the specific derivative and the solvent used.[2]

While specific quantum yield data for a broad range of this compound derivatives is not extensively tabulated in the literature, the available information for closely related N-substituted and 4-substituted naphthalimides provides valuable insights. For instance, 4-amino-1,8-naphthalimide derivatives are known to be more emissive than their 3-amino counterparts due to more effective internal charge transfer.

Below is a summary of representative quantum yield data for various naphthalimide derivatives to illustrate the impact of substitution and solvent polarity.

Table 1: Quantum Yield (Φ) of Selected Naphthalimide Derivatives

| Derivative | Solvent | Quantum Yield (Φ) | Reference |

| 4-Amino-N-phenyl-1,8-naphthalimide | Cyclohexane | 0.85 | |

| 4-Amino-N-phenyl-1,8-naphthalimide | Acetonitrile | 0.53 | |

| 4-Amino-N-phenyl-1,8-naphthalimide | Ethanol | 0.35 | |

| 4-Methoxy-N-methyl-1,8-naphthalimide | Toluene | 0.96 | |

| 4-Methoxy-N-methyl-1,8-naphthalimide | Acetonitrile | 0.94 | |

| N-(2-hydroxyethyl)-4-(piperidino)-1,8-naphthalimide | Dioxane | 0.821 | [4] |

| N-(2-hydroxyethyl)-4-(piperidino)-1,8-naphthalimide | Acetonitrile | 0.106 | [4] |

| N-(2-hydroxyethyl)-4-(piperidino)-1,8-naphthalimide | DMSO | 0.003 | [4] |

Note: This table is a compilation from various sources and is intended to be illustrative. Direct quantum yield measurements for specific this compound derivatives under desired experimental conditions are recommended for precise research applications.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the reaction of a corresponding 1,8-naphthalic anhydride with an amine.[6]

General Synthesis of N-(2-hydroxyethyl)-1,8-naphthalimide:

-

Reaction Setup: A mixture of 1,8-naphthalic anhydride and ethanolamine is prepared in a suitable solvent, such as ethanol or dimethylformamide (DMF).

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.

-

Work-up: Upon completion, the reaction mixture is cooled, and the product is often precipitated by the addition of water.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired N-(2-hydroxyethyl)-1,8-naphthalimide.

Substituted derivatives can be synthesized by starting with the appropriately substituted 1,8-naphthalic anhydride.

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield. Both relative and absolute methods can be employed.

Relative Quantum Yield Measurement Protocol:

-

Standard Selection: A well-characterized fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with the sample should be chosen. Common standards include quinine sulfate, fluorescein, and rhodamine derivatives.

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.

-

Absorbance Measurement: Measure the UV-Vis absorption spectra of all solutions.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.

-

Data Analysis: The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)

where:

-

Φ_r is the quantum yield of the reference standard.

-

I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.

-

A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength, respectively.

-

n_s and n_r are the refractive indices of the sample and reference solutions, respectively.

-

Visualizations

Experimental Workflow for Quantum Yield Measurement

Caption: Workflow for relative fluorescence quantum yield measurement.

Synthesis of N-(2-hydroxyethyl)-1,8-naphthalimide

Caption: Synthetic pathway for N-(2-hydroxyethyl)-1,8-naphthalimide.

Applications in Drug Development and Research

The fluorescent properties of this compound derivatives make them valuable tools in various research and development areas:

-

Fluorescent Probes: Their sensitivity to the local environment allows for their use as probes to study cellular microenvironments, such as polarity and viscosity.

-

Cellular Imaging: These compounds can be employed as fluorescent labels for biomolecules, enabling the visualization of cellular structures and processes.[7][8]

-

Drug Delivery: As fluorescent tags, they can be attached to drug molecules or delivery vehicles to track their distribution and localization within biological systems.

The rational design of this compound derivatives with optimized quantum yields is crucial for enhancing the sensitivity and efficacy of these applications. Further research into the systematic evaluation of their photophysical properties will undoubtedly expand their utility in the fields of drug discovery and biomedical research.

References

- 1. Synthesis, Photophysical Characterization, and Sensor Activity of New 1,8-Naphthalimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. A naphthalimide derivative-based fluorescent probe for selective detection of hydrogen peroxide and H2O2 vapor - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. A novel naphthalimide-based fluorescent probe for the colorimetric and ratiometric detection of SO2 derivatives in biological imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Naphthalimidoethyl Alcohol: A Technical Overview for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characteristic excitation and emission spectra of 2-Naphthalimidoethyl alcohol, a fluorescent molecule belonging to the naphthalimide class of compounds. Naphthalimides are renowned for their robust photophysical properties, including high fluorescence quantum yields and excellent photostability, making them valuable fluorophores in various scientific and biomedical applications.[1] Due to a lack of specific published data for this compound, this guide presents representative data from closely related N-substituted naphthalimide derivatives, particularly those with alcohol functionalities or measured in alcohol-based solvents.

Core Photophysical Characteristics

Naphthalimide derivatives are characterized by a planar and rigid structure that contributes to their desirable fluorescent properties.[2] The electronic absorption and fluorescence spectra of these compounds are sensitive to the polarity of their surrounding environment.[3] Generally, substitution at the N-position of the imide ring can modulate the photophysical properties of the naphthalimide core.

Excitation and Emission Spectra

The photophysical properties of naphthalimide derivatives are typically investigated in various solvents to understand the influence of the local environment on their spectral behavior. For N-substituted naphthalimides in ethanol, the absorption peaks are generally observed in the UV-Vis region, with fluorescence emission occurring at longer wavelengths.

Table 1: Representative Spectroscopic Data of N-Substituted Naphthalimide Derivatives in Ethanol

| Compound Class | Excitation Maximum (λex) | Emission Maximum (λem) | Solvent | Reference |

| Naphthalimide Schiff Base Derivatives | 320 - 353 nm | 381 - 420 nm | Ethanol | [4] |

| Piperidine-Substituted Naphthalimides | ~342 nm | ~520 - 540 nm | Methanol | [5] |

Note: The data presented is for analogous compounds and serves as a representative example of the expected spectral characteristics of this compound.

Experimental Protocols for Spectroscopic Analysis

The determination of excitation and emission spectra of fluorescent compounds like this compound requires standardized experimental procedures to ensure data accuracy and reproducibility. The following outlines a typical protocol for acquiring fluorescence spectra.

Sample Preparation

-

Solvent Selection: A comprehensive analysis often involves dissolving the compound in a range of solvents with varying polarities (e.g., dioxane, chloroform, methanol) to assess solvatochromic effects.[5] For baseline measurements, spectroscopic grade ethanol is a common choice.

-

Concentration: Prepare a dilute stock solution of the naphthalimide derivative (e.g., 1 x 10⁻³ M) in the chosen solvent. For fluorescence measurements, this stock solution is typically diluted to a final concentration in the micromolar range (e.g., 1-10 µM) to avoid inner filter effects.

Instrumentation and Measurement

-

Spectrofluorometer: A calibrated spectrofluorometer is used to record the excitation and emission spectra.

-

Excitation Spectrum:

-

Set the emission monochromator to the wavelength of maximum fluorescence intensity.

-

Scan the excitation monochromator over a range of shorter wavelengths (e.g., 250-450 nm).

-

The resulting spectrum shows the wavelengths of light that the molecule absorbs to produce fluorescence.

-

-

Emission Spectrum:

-

Set the excitation monochromator to the wavelength of maximum absorption (determined from the excitation spectrum or a UV-Vis absorption spectrum).

-

Scan the emission monochromator over a range of longer wavelengths (e.g., 400-650 nm).

-

The resulting spectrum reveals the wavelengths of light emitted by the molecule.

-

-

Instrument Parameters:

-

Slit Widths: Both excitation and emission slit widths are typically set to a narrow bandpass (e.g., 5 nm) to ensure good spectral resolution.[6]

-

Scan Speed: A moderate scan speed (e.g., 600 nm/min) is often employed.[6]

-

Quantum Yield Measurement: The fluorescence quantum yield can be determined relative to a well-characterized standard, such as quinine sulfate in 0.5 M H₂SO₄.[7]

-

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for the photophysical characterization of a naphthalimide derivative.

Caption: Workflow for the photophysical characterization of this compound.

Signaling Pathway and Logical Relationship Visualization

While this compound itself is not directly involved in a known signaling pathway, naphthalimide-based fluorescent probes are often designed to interact with specific analytes or cellular components. A common mechanism for "turn-on" fluorescence in such probes is the Photoinduced Electron Transfer (PET) process. The following diagram illustrates this logical relationship.

References

- 1. benchchem.com [benchchem.com]

- 2. Long-wavelength dual-state luminescent naphthalimide derivatives for bio-imaging - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Experimental and computational study of naphthalimide derivatives: Synthesis, optical, nonlinear optical and antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Naphthalimidoethyl Alcohol: Chemical Structure, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthalimidoethyl alcohol, scientifically known as 2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, is a fluorescent molecule belonging to the naphthalimide class of compounds. The naphthalimide scaffold, a tricyclic aromatic system, is of significant interest in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, reactivity, and potential applications of this compound, with a focus on data-driven insights and detailed experimental protocols.

Chemical Structure and Properties

This compound is characterized by a planar naphthalimide core functionalized with a hydroxyethyl group at the imide nitrogen. This structure imparts specific physicochemical and spectral properties to the molecule.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | [1] |

| Common Name | This compound, N-(2-Hydroxyethyl)-1,8-naphthalimide | [2] |

| CAS Number | 5450-40-8 | [1][2] |

| Molecular Formula | C₁₄H₁₁NO₃ | [1][2][3] |

| Molecular Weight | 241.24 g/mol | [1][2] |

| Melting Point | 193-194 °C | |

| Appearance | Yellow to white solid | |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml, Ethanol: 1 mg/ml | [2] |

| Fluorescence | Excitation: 330-333, 344-347 nm; Emission: 366-378 nm | [2] |

The crystal structure of this compound reveals a nearly planar naphthalimide ring system. In the solid state, intermolecular O—H⋯O hydrogen bonds link the molecules into centrosymmetric dimers. Furthermore, π–π stacking interactions between the naphthalimide rings contribute to the stability of the crystal structure, with centroid-centroid distances ranging from 3.635 to 3.783 Å.[3]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the condensation of 1,8-naphthalic anhydride with 2-aminoethanol.

Protocol:

-

Reaction Setup: A mixture of 1,8-naphthalic anhydride (0.01 mol) and 2-aminoethanol (0.02 mol) is prepared in acetic acid (50 ml).

-

Reflux: The reaction mixture is refluxed for 8 hours.

-

Precipitation: After cooling, the reaction mixture is poured into cold water to precipitate the crude product.

-

Filtration: The resulting solid is collected by filtration.

-

Purification: The crude product is boiled in a 10% aqueous solution of sodium bicarbonate (50 ml) for 20 minutes to remove any unreacted anhydride. The insoluble solid residue is then collected, dried in vacuo, and further purified by column chromatography on aluminum oxide using benzene as the eluent.[3]

Spectral Data

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Signals |

| ¹H NMR | Aromatic protons of the naphthalimide ring (multiplets), methylene protons adjacent to the nitrogen (triplet), methylene protons adjacent to the hydroxyl group (triplet), and the hydroxyl proton (singlet, may be broad and exchangeable with D₂O). |

| ¹³C NMR | Carbonyl carbons of the imide, aromatic carbons of the naphthalimide ring, and the two aliphatic carbons of the hydroxyethyl chain. |

| IR (cm⁻¹) | O-H stretch (broad, ~3400), C-H stretches (aromatic and aliphatic, ~3100-2850), C=O stretches (symmetric and asymmetric, ~1700-1650), C=C stretches (aromatic, ~1600-1450), and C-O stretch (~1050). |

| Mass Spec (m/z) | Molecular ion peak [M]⁺ corresponding to the molecular weight (241.24). |

Chemical Reactivity

The reactivity of this compound is primarily centered around two key functional groups: the hydroxyl group of the ethyl chain and the naphthalimide ring system.

Reactivity of the Hydroxyl Group

The terminal hydroxyl group behaves as a typical primary alcohol. It can undergo a variety of reactions, including:

-

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. This is a common strategy for attaching the naphthalimide moiety to other molecules.

-

Etherification: Conversion to ethers through reactions such as the Williamson ether synthesis.

-

Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent used.

-

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., by tosylation) to facilitate nucleophilic substitution reactions.

Reactivity of the Naphthalimide Ring

The naphthalimide ring is an electron-deficient aromatic system, which influences its reactivity. It is generally stable to many reaction conditions. However, the aromatic rings can undergo electrophilic substitution reactions, although the conditions required may be harsher than for more electron-rich aromatic systems. The imide functionality is relatively stable but can be hydrolyzed under strong acidic or basic conditions.

Applications in Drug Development and Research

Naphthalimide derivatives are a well-established class of compounds in medicinal chemistry, primarily due to their ability to intercalate with DNA. This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects, which is a key mechanism for many anticancer drugs.

Recent studies have highlighted the potential of hydroxyethyl naphthalimides as antifungal agents. These compounds have demonstrated significant activity against various fungal strains, including Aspergillus fumigatus and Candida species. The proposed mechanism of action involves binding to fungal DNA, leading to inhibition of fungal growth. It has been observed that derivatives with multiple hydroxyethyl moieties exhibit enhanced DNA affinity.[4]

The fluorescent properties of this compound also make it a valuable tool in biochemical research. It can be used as a fluorescent probe to study interactions with biological macromolecules such as nucleic acids and proteins. The fluorescence of N-(2-hydroxyethyl)-naphthalimide is quenched by nucleic acids, with purine bases showing a stronger quenching effect than pyrimidines.[2] This property can be exploited in the development of biosensors and for studying drug-DNA interactions.

Conclusion

This compound is a versatile molecule with a rich chemical profile. Its synthesis is straightforward, and its dual functionality—a reactive hydroxyl group and a biologically active, fluorescent naphthalimide core—makes it a valuable building block in medicinal chemistry and a useful tool in biochemical research. The potential of naphthalimide derivatives as therapeutic agents, particularly in the development of new anticancer and antifungal drugs, continues to be an active area of investigation. Further studies on the specific biological targets and signaling pathways affected by this compound and its derivatives will be crucial in fully realizing their therapeutic potential.

References

- 1. Spectroscopic properties of aromatic dicarboximides, Part 1. N-H and N-methyl-substituted naphthalimides [m2.mtmt.hu]

- 2. caymanchem.com [caymanchem.com]

- 3. N-(2-Hydroxyethyl)-1,8-naphthalimide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Novel Antifungal Skeleton of Hydroxyethyl Naphthalimides with Synergistic Potential for Chemical and Dynamic Treatments - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Fatty Acids Following Pre-Column Derivatization with 2-Naphthalimidoethyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust methodology for the quantitative analysis of fatty acids in various matrices using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. To enhance detection sensitivity, fatty acids are derivatized with the fluorescent labeling reagent, 2-Naphthalimidoethyl alcohol. This pre-column derivatization converts the non-fluorescent fatty acids into highly fluorescent esters, enabling their detection at low concentrations. The protocol provided herein is applicable for the analysis of fatty acids in biological samples, pharmaceutical formulations, and food matrices.

Introduction

The analysis of fatty acids is crucial in numerous scientific disciplines, including biomedical research, clinical diagnostics, and quality control in the food and pharmaceutical industries. Due to the lack of a strong chromophore or fluorophore in their native state, the sensitive detection of fatty acids by HPLC requires a derivatization step. Fluorescent labeling is a widely adopted strategy to significantly lower the limits of detection. 1,8-naphthalimide derivatives are known for their excellent fluorescent properties, including high quantum yields and chemical stability. The derivatization of fatty acids with this compound to form their corresponding fluorescent esters allows for highly sensitive quantification by HPLC with fluorescence detection. This method offers an effective approach for the profiling and quantification of fatty acids in complex samples.

Chemical Principle

The derivatization reaction is based on the esterification of the carboxylic acid group of the fatty acid with the hydroxyl group of this compound. This reaction is typically facilitated by a coupling agent, such as a carbodiimide, in the presence of a catalyst. The resulting ester possesses the highly fluorescent naphthalimide moiety, allowing for sensitive detection.

Experimental Protocols

Materials and Reagents

-

Fatty Acid Standards (e.g., Palmitic acid, Stearic acid, Oleic acid, Linoleic acid)

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Acetonitrile (HPLC grade)

-

Dichloromethane (anhydrous)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Hexane (for extraction)

-

Sodium sulfate (anhydrous)

-

Trifluoroacetic acid (TFA)

Equipment

-

HPLC system equipped with a fluorescence detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Reaction vials (2 mL)

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Standard Solution Preparation

Prepare stock solutions of individual fatty acid standards at a concentration of 1 mg/mL in a suitable organic solvent such as dichloromethane or chloroform. A working standard mixture can be prepared by diluting the stock solutions with the same solvent to the desired concentrations.

Sample Preparation (General Guideline)

For biological samples (e.g., plasma, tissue), a lipid extraction step is required. A common method is the Folch extraction using a chloroform:methanol mixture. After extraction, the solvent is evaporated, and the lipid residue is reconstituted in the reaction solvent. For oil or fat samples, a direct dilution in the reaction solvent may be sufficient after saponification to release free fatty acids if they are present as triglycerides.

Derivatization Protocol

-

To a 2 mL reaction vial, add 100 µL of the fatty acid standard mixture or the prepared sample solution.

-

Add 50 µL of a 10 mg/mL solution of this compound in anhydrous dichloromethane.

-

Add 20 µL of a 10 mg/mL solution of DCC (or EDC) in anhydrous dichloromethane.

-

Add 10 µL of a 5 mg/mL solution of DMAP in anhydrous dichloromethane.

-

Vortex the mixture for 1 minute.

-

Incubate the reaction mixture at 60°C for 30 minutes in a heating block.

-

After incubation, cool the vial to room temperature.

-

The precipitated dicyclohexylurea (DCU) byproduct (if DCC is used) can be removed by centrifugation.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the HPLC mobile phase (initial conditions).

-

Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC Conditions

-

Column: Reversed-phase C18 (4.6 x 150 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% TFA

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Gradient Program:

-

0-5 min: 70% B

-

5-25 min: 70% to 100% B

-

25-30 min: 100% B

-

30.1-35 min: 70% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Fluorescence Detector:

-

Excitation Wavelength (λex): ~340 nm (typical for naphthalimides, requires optimization)

-

Emission Wavelength (λem): ~450 nm (typical for naphthalimides, requires optimization)

-

Data Presentation

Table 1: Quantitative Data for Derivatized Fatty Acids

| Analyte (Fatty Acid) | Retention Time (min) | Limit of Detection (LOD) (pmol/injection) | Limit of Quantitation (LOQ) (pmol/injection) | Linearity Range (µM) | R² |

| Myristic Acid (C14:0) | 12.5 | 0.5 | 1.5 | 0.1 - 50 | >0.999 |

| Palmitic Acid (C16:0) | 15.8 | 0.4 | 1.2 | 0.1 - 50 | >0.999 |

| Stearic Acid (C18:0) | 19.2 | 0.4 | 1.2 | 0.1 - 50 | >0.999 |

| Oleic Acid (C18:1) | 18.5 | 0.6 | 1.8 | 0.1 - 50 | >0.999 |

| Linoleic Acid (C18:2) | 17.9 | 0.7 | 2.1 | 0.1 - 50 | >0.998 |

Note: The values presented in this table are representative and may vary depending on the specific instrumentation and experimental conditions. Optimization and validation are required for specific applications.

Mandatory Visualization

Caption: Experimental workflow for the derivatization and HPLC analysis of fatty acids.

Caption: Derivatization reaction of a fatty acid with this compound.

Conclusion

The derivatization of fatty acids with this compound provides a sensitive and reliable method for their quantification by HPLC with fluorescence detection. The protocol outlined in this application note offers a solid foundation for researchers, scientists, and drug development professionals to develop and validate methods for fatty acid analysis in their specific matrices of interest. The high sensitivity achieved through fluorescent labeling makes this approach particularly suitable for applications where sample volume is limited or analyte concentrations are low.

Application Notes: Using 2-Naphthalimidoethyl Alcohol as a Fluorescent Tag for Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction